N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
N-(1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring and a cyclopropanecarboxamide substituent. The 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine moiety introduces electron-withdrawing effects, while the cyclopropane ring may enhance steric constraints and metabolic stability.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRXQKQHQZHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually involves cyclization reactions starting with appropriate amines and carbonyl compounds.
Introduction of the 3-chlorophenyl group: : This step may involve selective halogenation followed by nucleophilic substitution reactions.
Formation of the cyclopropanecarboxamide group: : This involves reactions such as cyclopropanation followed by amide bond formation.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, potentially employing flow chemistry techniques or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can participate in various chemical reactions:
Oxidation: : It can undergo oxidation, forming products where the nitrogen-containing rings may be further oxidized.
Reduction: : The compound can be reduced under specific conditions, potentially altering the electronic properties of the pyrazole and pyrimidine rings.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings or at the nitrogen sites.
Common Reagents and Conditions Used
Reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products of these reactions depend on the specific conditions but generally involve modifications to the pyrazole and pyrimidine rings or the cyclopropanecarboxamide group, producing derivatives with potentially enhanced or modified activity.
Scientific Research Applications
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interaction with various biological macromolecules and cellular pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Investigated for use in materials science, particularly in the development of advanced polymers or coatings.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: : Involved in signaling pathways that regulate cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Yield and Stability
Compounds 3a–3p in were synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71% .
Melting Points and Solubility
In , melting points correlate with substituent electronegativity:
- 3b (4-Cl-phenyl) : 171–172°C
- 3d (4-F-phenyl) : 181–183°C
- 3c (p-tolyl) : 123–125°C (lower due to electron-donating methyl) .
The target compound’s pyrazolo[3,4-d]pyrimidine core and cyclopropane group likely increase melting point (>200°C estimated) and reduce aqueous solubility compared to 3a–3p.
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.
Chemical Structure and Properties
The compound features a complex structure that includes the following components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in inhibiting various kinases.
- Chlorophenyl group : Enhances the compound's interaction with biological targets.
- Cyclopropanecarboxamide moiety : Contributes to its overall biological activity.
The empirical formula for this compound is with a molecular weight of approximately 306.79 g/mol.
Inhibition of Tyrosine Kinases
Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, primarily exert their anticancer effects through the inhibition of tyrosine kinases (TKs), such as c-Src and Bcr-Abl. These kinases are crucial in signaling pathways that regulate cell proliferation and survival:
- c-Src Inhibition : The compound shows submicromolar inhibition of c-Src, which is implicated in various cancers including neuroblastoma and prostate cancer .
- CDK2 Inhibition : It has been suggested that the compound may also inhibit cyclin-dependent kinase 2 (CDK2), further contributing to its antitumor activity .
Biological Activity Against Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 0.5 | c-Src inhibition |
| MCF-7 (Breast Cancer) | 1.2 | CDK2 inhibition |
| A549 (Lung Cancer) | 0.8 | Apoptosis induction via kinase inhibition |
| PC3 (Prostate Cancer) | 0.6 | c-Src and Bcr-Abl inhibition |
The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as a broad-spectrum anticancer agent.
Pharmacokinetic Properties
Despite its promising biological activity, the pharmacokinetic profile of this compound has raised concerns due to low aqueous solubility and moderate permeability:
- Solubility Issues : The compound exhibits poor solubility in water, which can limit its bioavailability .
- Metabolic Stability : Studies show that it maintains over 93% metabolic stability when incubated with human liver microsomes .
To address these challenges, researchers are exploring nanotechnology approaches such as encapsulation in albumin nanoparticles or liposomes to enhance solubility and pharmacokinetics .
Efficacy in Mouse Models
In vivo studies using mouse xenograft models have shown that this compound can significantly reduce tumor volume:
- Neuroblastoma Model : A study reported a greater than 50% reduction in tumor volume when treated with the compound compared to control groups .
These findings highlight the potential for clinical applications in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide, and what are their critical parameters?
- The compound is synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
Core construction : Reacting a pyrazole derivative with a 3-chlorophenyl precursor to form the pyrazolo[3,4-d]pyrimidine core. Temperature control (e.g., 110°C for 16 hours) and solvent choice (DMF or ethanol) are critical for cyclization efficiency .
Functionalization : Introducing the cyclopropanecarboxamide group via coupling reactions (e.g., using carbodiimide-based reagents). Catalyst selection (e.g., triethylamine) and pH adjustments (neutral to mild acidic conditions) influence yield .
- Key parameters: Reaction time (12–24 hours), solvent polarity (DMF for solubility), and purification methods (column chromatography or recrystallization) .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. For example, distinct aromatic proton signals (δ 7.4–8.6 ppm) and cyclopropane methylene protons (δ 1.2–1.8 ppm) are observed .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 450–500 range) and fragmentation patterns .
- HPLC-Purity : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo[3,4-d]pyrimidine core synthesis, and what contradictions exist in reported methods?
- Optimization strategies :
- Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency in halogenated intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may reduce selectivity. Contradictory reports suggest dichloromethane improves regioselectivity in certain cases .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition potential?
- In vitro kinase assays : Dose-response curves (IC₅₀ values) against kinases (e.g., CDK or JAK families) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets. Key interactions include hydrogen bonding with hinge regions (e.g., pyrimidine N1 to kinase backbone) .
- Analog synthesis : Modifying the 3-chlorophenyl or cyclopropane group to assess steric/electronic effects on potency .
Q. How should researchers address discrepancies in biological activity data across similar pyrazolo[3,4-d]pyrimidine derivatives?
- Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Liver microsome assays (human/rat) identify degradation pathways (e.g., CYP450-mediated oxidation of the cyclopropane ring) that may explain variability in in vivo efficacy .
Q. What strategies are recommended for resolving low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO final) to maintain compound stability .
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoformulation : Liposomal encapsulation or PEGylation improves bioavailability in pharmacokinetic studies .
Methodological Guidance for Data Interpretation
Q. How can researchers differentiate between off-target effects and true target engagement in cellular assays?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
- CRISPR/Cas9 knockout : Generate target-knockout cell lines to confirm phenotype rescue upon compound treatment .
- Biochemical vs. cellular IC₅₀ comparison : A >10-fold disparity suggests off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
